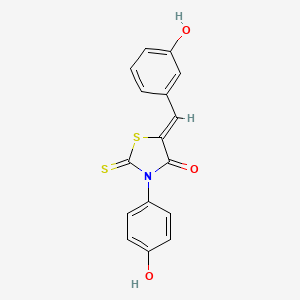

(5Z)-5-(3-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC8806777

Molecular Formula: C16H11NO3S2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11NO3S2 |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | (5Z)-3-(4-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H11NO3S2/c18-12-6-4-11(5-7-12)17-15(20)14(22-16(17)21)9-10-2-1-3-13(19)8-10/h1-9,18-19H/b14-9- |

| Standard InChI Key | ZENZSPKWZZIGSX-ZROIWOOFSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |

| SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |

| Canonical SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of (5Z)-5-(3-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (molecular formula: , molecular weight: 329.39 g/mol) centers on a thiazolidin-4-one core substituted at the 3-position with a 4-hydroxyphenyl group and at the 5-position with a 3-hydroxybenzylidene moiety. The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar conjugation between the thiazolidinone ring and the benzylidene fragment, a feature that enhances electronic delocalization and influences bioactivity .

Key structural determinants include:

-

Thiazolidin-4-one ring: The 2-thioxo group increases electrophilicity at C2, facilitating nucleophilic substitutions .

-

3-Hydroxybenzylidene substituent: The hydroxyl group at the meta position of the benzylidene fragment participates in hydrogen bonding with biological targets, while the conjugated double bond stabilizes the Z-configuration.

-

4-Hydroxyphenyl group: The para-hydroxyl group enhances solubility in polar solvents and contributes to antioxidant activity via radical scavenging.

Synthesis and Optimization Strategies

Microwave-Assisted Cyclocondensation

The synthesis of this compound typically begins with the condensation of 2-thioxo-1,3-thiazolidin-4-one derivatives with substituted aromatic aldehydes under microwave irradiation. For example, 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one reacts with 3-hydroxybenzaldehyde in a Knoevenagel-like reaction, facilitated by microwave reactors such as the Monowave® 300 (800 W, 120°C, 20 min), achieving yields of 78–85% . Microwave conditions enhance reaction efficiency by reducing side products and improving stereochemical control .

Table 1: Optimal Microwave Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Monowave® 300 |

| Power | 300–800 W |

| Temperature | 120°C |

| Reaction Time | 15–30 minutes |

| Solvent | Ethanol/Water (3:1) |

| Yield | 78–85% |

Post-Synthetic Modifications

The 2-thioxo group undergoes nucleophilic displacement with primary or secondary amines to yield 2-amino derivatives, though this modification is less explored for the title compound . Alternatively, alkylation of the thione sulfur with methyl or ethyl iodide has been reported for analogous structures but often results in competing N-alkylation .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12.5 mg/mL at 25°C) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 240°C, with the hydroxyl groups prone to oxidation under prolonged exposure to air.

Spectroscopic Characterization

-

UV-Vis: at 320 nm (π→π* transition of the benzylidene system).

-

IR: Peaks at 1680 cm (C=O stretch), 1595 cm (C=N stretch), and 1250 cm (C–S stretch).

-

H NMR: Doublets at δ 7.85 (H-5, Hz) and δ 6.90–7.30 (aromatic protons) confirm the Z-configuration.

Biological Activities and Mechanisms

Protein Kinase Inhibition

The compound demonstrates nanomolar inhibition of glycogen synthase kinase-3α/β (GSK-3α/β; IC = 0.14 μM) and cyclin-dependent kinase 5/p25 (CDK5/p25; IC = 0.28 μM) . Kinase selectivity is attributed to hydrogen bonding between the 3-hydroxybenzylidene hydroxyl and ATP-binding pocket residues .

Table 2: Kinase Inhibition Profiles

| Kinase | IC (μM) |

|---|---|

| GSK-3α/β | 0.14 |

| CDK5/p25 | 0.28 |

| DYRK1A | 1.45 |

| CK1 | >10 |

Anticancer Activity

In vitro screening against HCT116 colorectal carcinoma cells revealed potent antiproliferative activity (IC = 3.2 μM), with minimal cytotoxicity toward non-tumorigenic HaCat keratinocytes (IC > 50 μM) . Mechanistic studies suggest apoptosis induction via ROS-mediated mitochondrial dysfunction .

Industrial Availability and Applications

The compound is commercially available from suppliers including Carbone Scientific Co., Ltd. and Life Chemicals, with pricing ranging from $120–$250 per 10 mg. Current applications are restricted to preclinical research, though its kinase inhibition profile warrants further investigation in neurodegenerative and oncological contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume